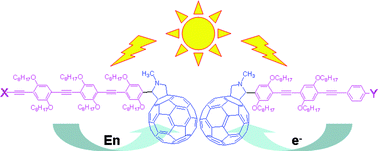Photoinduced energy and electron transfer in fullerene–oligophenyleneethynylene systems: dependence on the substituents of the oligomer unit
Photochemical & Photobiological Sciences Pub Date: 2006-09-29 DOI: 10.1039/B611321D
Abstract
The photophysical properties of


Recommended Literature
- [1] New eco-cellular concretes: sustainable and energy-efficient materials
- [2] EDTA-mimicking amino acid–metal ion coordination for multifunctional packings†
- [3] Spent shell as a calcium source for constructing calcium vanadate for high-performance Zn-ion batteries†
- [4] The functionalization of nanodiamonds (diamondoids) as a key parameter of their easily controlled self-assembly in micro- and nanocrystals from the vapor phase†
- [5] The Faraday Society. Minutes of the 38th Annual General Meeting
- [6] Intermolecular proton shuttling in excited state proton transfer reactions: insights from theory†
- [7] Liposome surface functionalization based on different anchoring lipids via Staudinger ligation†
- [8] MOF-derived M-OOH with rich oxygen defects by in situ electro-oxidation reconstitution for a highly efficient oxygen evolution reaction†
- [9] Cycloheptatriene and tropylium metal complexes. Part VI. Tropone and alkoxycycloheptatriene complexes of tricarbonylchromium
- [10] Back cover
Journal Name:Photochemical & Photobiological Sciences
Research Products
-
CAS no.: 137868-52-1
-
CAS no.: 1115-82-8
-
CAS no.: 1733-55-7









